molecular formula C6H12N2O3 B1267139 2-(Carbamoylamino)pentanoic acid CAS No. 55512-99-7

2-(Carbamoylamino)pentanoic acid

Cat. No.: B1267139
CAS No.: 55512-99-7
M. Wt: 160.17 g/mol
InChI Key: GMSQPJHLLWRMCW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoylamino)pentanoic acid can be achieved through the reaction of norvaline with urea under specific conditions. The reaction typically involves heating norvaline with urea in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carbamoyl group. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylamino)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Carbamoylamino)pentanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be converted to other amino acids or metabolites through enzymatic reactions. For example, it can be converted to arginine through the action of argininosuccinate synthase, which plays a role in the urea cycle. This conversion is essential for the detoxification of ammonia and the production of nitric oxide, a critical signaling molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carbamoylamino)pentanoic acid is unique due to its specific structure and the presence of the carbamoyl group. This structural feature allows it to participate in unique chemical reactions and metabolic pathways that are distinct from those of citrulline, ornithine, and arginine. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and biochemical research .

Properties

IUPAC Name

2-(carbamoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSQPJHLLWRMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301556
Record name ureidovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55512-99-7
Record name NSC144202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ureidovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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